molecular formula C24H45NO3 B2630529 N-oleoyl leucine CAS No. 136560-76-4

N-oleoyl leucine

Cat. No.: B2630529
CAS No.: 136560-76-4
M. Wt: 395.6 g/mol
InChI Key: UMOAAMQGRRCHPA-GJCOWUBNSA-N
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Description

N-Oleoyl Leucine is a compound classified as an N-acyl amide, specifically an oleic acid amide of leucine. It is a derivative of the amino acid leucine, where the carboxyl group of oleic acid is condensed with the amino group of leucine.

Mechanism of Action

Target of Action

N-oleoyl leucine is an N-acyl amide that is generated by the enzyme PM20D1 . The primary target of this compound is the mitochondrial respiration process, which it uncouples . This uncoupling occurs independently of the uncoupling protein 1 (UCP1) .

Mode of Action

This compound interacts with its targets, the mitochondria, by uncoupling the mitochondrial respiration process . This interaction results in changes in the energy production process of the cell, as the normal function of mitochondrial respiration is to produce ATP, the energy currency of the cell .

Biochemical Pathways

This compound affects the oxidative phosphorylation pathway, which is the final stage of cellular respiration . By uncoupling mitochondrial respiration, this compound disrupts the normal flow of protons across the mitochondrial membrane, which in turn affects the production of ATP . The downstream effects of this disruption can have significant impacts on cellular metabolism and energy balance .

Pharmacokinetics

It is known that this compound is a lipophilic compound, suggesting that it may be well absorbed and distributed throughout the body

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model . It also improves glucose homeostasis in a fasting glucose tolerance test and increases VO2 while slightly decreasing overall locomotor activity .

Biochemical Analysis

Biochemical Properties

N-oleoyl leucine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in interactions with the N-acyl amino acid biosynthetic enzyme PM20D1 . These interactions facilitate the biosynthesis of N-acyl amino acids, including this compound .

Cellular Effects

This compound influences cell function in several ways. It has been found to regulate energy metabolism . It also impacts cell signaling pathways and gene expression . For example, it has been observed to decrease body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to uncouple mitochondrial respiration independent of uncoupling protein 1 (UCP1) in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that mice injected with a PM20D1 vector have higher levels of N-acyl amino acids, such as this compound, compared to animals transduced with a GFP vector . This indicates that PM20D1 is an N-acyl amino acid biosynthetic enzyme .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound (25 mg/kg, i.p.) has been found to decrease body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the biosynthesis of N-acyl amino acids, facilitated by the enzyme PM20D1 .

Subcellular Localization

Current studies suggest that it may be involved in mitochondrial processes, given its observed ability to uncouple mitochondrial respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Oleoyl Leucine can be synthesized through the Schotten-Baumann reaction, which involves the reaction of leucine with oleoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring the complete conversion of reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-Oleoyl Leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Oleoyl Leucine has several scientific research applications:

Comparison with Similar Compounds

    N-Linoleoyl Leucine: Another N-acyl amide with a linoleic acid moiety.

    N-Palmitoyl Leucine: Contains a palmitic acid moiety.

    N-Stearoyl Leucine: Contains a stearic acid moiety .

Comparison: N-Oleoyl Leucine is unique due to its specific interaction with mitochondrial pathways and its ability to uncouple respiration independently of uncoupling protein 1. This sets it apart from other N-acyl leucines, which may not exhibit the same metabolic effects .

Properties

IUPAC Name

(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOAAMQGRRCHPA-GJCOWUBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347277
Record name N-Oleyl-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136560-76-4
Record name N-Oleyl-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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